4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
Overview
Description
4,8-Dichloro1benzofuro[3,2-d]pyrimidine is a chemical compound with the molecular formula C10H4Cl2N2O and a molecular weight of 239.06 g/mol . It is characterized by its unique structure, which includes a benzofuro-pyrimidine core substituted with chlorine atoms at the 4 and 8 positions . This compound is typically found in the form of white flakes and has a predicted boiling point of 377.9°C and a density of 1.585 g/cm³ .
Preparation Methods
The synthesis of 4,8-Dichloro1benzofuro[3,2-d]pyrimidine involves several steps, starting with the preparation of the benzofuro-pyrimidine core. The synthetic route generally includes the following steps:
Formation of the Benzofuro Core: This step involves the cyclization of appropriate precursors to form the benzofuro structure.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,8-Dichloro1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions.
Scientific Research Applications
4,8-Dichloro1benzofuro[3,2-d]pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,8-Dichloro1benzofuro[3,2-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in key biochemical processes .
Comparison with Similar Compounds
4,8-Dichloro1benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4,6-Dichloro1benzofuro[3,2-d]pyrimidine : Similar structure but with chlorine atoms at the 4 and 6 positions.
- 4,8-Dichloro1benzothieno[3,2-d]pyrimidine : Similar structure but with a thiophene ring instead of a furan ring.
- 4,8-Dichloro 1benzofuro[3,2-d]quinazoline : Similar structure but with a quinazoline core instead of a pyrimidine core .
Properties
IUPAC Name |
4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLULEERYFWMYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284829 | |
Record name | 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294874-71-8 | |
Record name | 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294874-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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